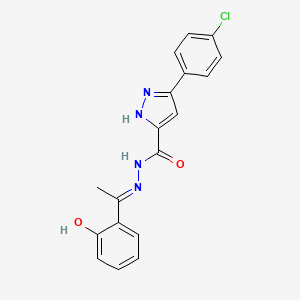![molecular formula C22H24N4O2S B11973380 3-(4-methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11973380.png)
3-(4-methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(4-méthylbenzènesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine est un composé organique complexe appartenant à la classe des dérivés de la quinoxaline. Les quinoxalines sont des composés hétérocycliques contenant de l'azote connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale . Ce composé particulier est caractérisé par la présence d'un noyau pyrroloquinoxaline, qui est en outre substitué par un groupe 4-méthylbenzènesulfonyle et une chaîne pentyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-(4-méthylbenzènesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend la condensation de l'o-phénylènediamine avec un composé 1,2-dicarbonyle pour former le noyau quinoxaline Les dernières étapes impliquent la sulfonylation avec le chlorure de 4-méthylbenzènesulfonyle et l'alkylation avec des halogénures de pentyle dans des conditions basiques .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions réactionnelles et l'application de principes de chimie verte pour minimiser les déchets et améliorer le rendement .
Analyse Des Réactions Chimiques
Types de réactions
La 3-(4-méthylbenzènesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de forts oxydants pour former des N-oxydes de quinoxaline.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des réducteurs tels que l'hydrure de lithium aluminium pour obtenir des dérivés de quinoxaline réduits.
Substitution : Le groupe sulfonyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou acide m-chloroperbenzoïque (m-CPBA) en conditions acides.
Réduction : Hydrure de lithium aluminium (LiAlH4) dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydrure de sodium (NaH).
Principaux produits
Oxydation : N-oxydes de quinoxaline.
Réduction : Dérivés de quinoxaline réduits.
Substitution : Divers dérivés de quinoxaline substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
La 3-(4-méthylbenzènesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine présente plusieurs applications de recherche scientifique :
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés électroniques et optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la 3-(4-méthylbenzènesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à l'ADN et aux protéines, entraînant l'inhibition de processus biologiques clés. Il peut également interférer avec les voies de signalisation cellulaire, entraînant la modulation de la croissance cellulaire et de l'apoptose . Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
3-(4-methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. It may also interfere with cellular signaling pathways, resulting in the modulation of cell growth and apoptosis . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoxaline : Le composé parent avec une structure plus simple et des activités biologiques similaires.
Quinazoline : Un autre composé hétérocyclique contenant de l'azote avec des propriétés pharmacologiques diverses.
Cinnoline : Un composé structurellement apparenté ayant des activités biologiques différentes.
Unicité
La 3-(4-méthylbenzènesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe 4-méthylbenzènesulfonyle améliore sa solubilité et sa réactivité, tandis que la chaîne pentyle augmente sa lipophilie, ce qui la rend plus adaptée à certaines applications par rapport à ses analogues .
Propriétés
Formule moléculaire |
C22H24N4O2S |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
3-(4-methylphenyl)sulfonyl-1-pentylpyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C22H24N4O2S/c1-3-4-7-14-26-21(23)20(29(27,28)16-12-10-15(2)11-13-16)19-22(26)25-18-9-6-5-8-17(18)24-19/h5-6,8-13H,3-4,7,14,23H2,1-2H3 |
Clé InChI |
SEIZPNMEZLBYCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(7-(4-Bromophenyl)-2-fluoro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N,N-dimethylaniline](/img/structure/B11973297.png)
![2-Ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11973306.png)
![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11973314.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973316.png)
![4-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973317.png)
![Dibenzyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11973328.png)

![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11973338.png)

![(5Z)-3-butyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973351.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B11973352.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973358.png)
![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B11973373.png)
![7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973376.png)
